Dimethyl dihydroxyfumarate

説明

BenchChem offers high-quality Dimethyl dihydroxyfumarate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl dihydroxyfumarate including the price, delivery time, and more detailed information at info@benchchem.com.

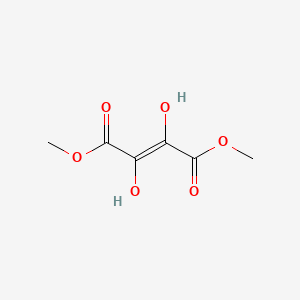

Structure

3D Structure

特性

IUPAC Name |

dimethyl (E)-2,3-dihydroxybut-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c1-11-5(9)3(7)4(8)6(10)12-2/h7-8H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPNVUONVWQKFY-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C(C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C(/C(=O)OC)\O)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101030334 | |

| Record name | Dihydroxyfumaric acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133-47-1 | |

| Record name | 1,4-Dimethyl (2E)-2,3-dihydroxy-2-butenedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroxyfumaric acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Dimethyl Dihydroxyfumarate: Properties, Synthesis, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: Dimethyl dihydroxyfumarate, a derivative of dihydroxyfumaric acid, presents a unique chemical scaffold with potential applications in organic synthesis and materials science. This technical guide provides a comprehensive overview of the known physical and chemical properties of Dimethyl dihydroxyfumarate, drawing from the available, albeit limited, scientific literature. We delve into its structural features, theoretical antioxidant properties, and synthetic considerations. This document aims to serve as a foundational resource for researchers interested in exploring the chemistry and potential utility of this intriguing molecule.

Introduction: Unveiling a Structurally Unique Enediol

Dimethyl dihydroxyfumarate, systematically named (2E)-2,3-dihydroxy-2-butenedioic acid 1,4-dimethyl ester, is an organic compound characterized by a central carbon-carbon double bond flanked by two hydroxyl groups and two methoxycarbonyl groups. This enediol structure is shared with its parent compound, dihydroxyfumaric acid, which is known for its antioxidant properties. While not as extensively studied as its non-hydroxylated counterpart, dimethyl fumarate—a well-known therapeutic agent—Dimethyl dihydroxyfumarate holds potential for novel chemical transformations and applications. This guide synthesizes the current understanding of its properties to facilitate further scientific inquiry.

Physicochemical Properties: A Summary of Known Data

Experimental data for Dimethyl dihydroxyfumarate is not widely available in the public domain. The following table summarizes its key identifiers and computed properties. It is crucial to note that many physical properties like melting and boiling points have not been authoritatively reported.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₆ | [CymitQuimica] |

| Molecular Weight | 176.12 g/mol | [CymitQuimica] |

| IUPAC Name | dimethyl (2E)-2,3-dihydroxybut-2-enedioate | [PubChem][1] |

| Synonyms | DHF, (2E)-2,3-Dihydroxy-2-butenedioic Acid 1,4-dimethyl Ester, (E)-2,3-dihydroxy-2-Butenedioic Acid Dimethyl Ester | [CymitQuimica] |

| CAS Number | 133-47-1 | [CymitQuimica] |

| Appearance | Neat (Assumed to be a solid at room temperature) | [CymitQuimica][2] |

| Topological Polar Surface Area | 93.1 Ų | [PubChem][1] |

| Hydrogen Bond Donor Count | 2 | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 6 | [PubChem][1] |

| Rotatable Bond Count | 4 | [PubChem][1] |

Chemical Properties and Reactivity Profile

Antioxidant Potential: A Theoretical Perspective

Computational studies, specifically Density Functional Theory (DFT) calculations, have been employed to investigate the antioxidant properties of Dimethyl dihydroxyfumarate (referred to as DMDHFE in the study) in comparison to its parent, dihydroxyfumaric acid (DHFA)[3][4].

The key findings from these theoretical investigations include:

-

Lower Acidity: Dimethyl dihydroxyfumarate is predicted to have a lower acidity compared to dihydroxyfumaric acid. This is attributed to the esterification of the carboxylic acid groups, which reduces the ability to donate protons[3][4].

-

Reaction with Free Radicals: The reaction mechanism with the stable free radical DPPH* is proposed to be ionic in nature, involving the formation of charge-transfer complexes. The antioxidant activity is linked to the compound's ability to dissociate and donate a hydrogen atom[3][4].

-

Reduced Antioxidant Activity: The lower acidity of Dimethyl dihydroxyfumarate leads to a slower reaction rate with DPPH* and, consequently, a lower predicted antioxidant activity compared to dihydroxyfumaric acid. The formation of more stable intermediates during its reaction with DPPH* also contributes to this reduced activity[3][4].

The following diagram illustrates the proposed initial steps in the reaction of an antioxidant with an enediol structure (like Dimethyl dihydroxyfumarate) with a free radical, leading to the formation of a charge-transfer complex.

Caption: Conceptual workflow of antioxidant activity.

Role in Peptide Chemistry

A notable application of Dimethyl dihydroxyfumarate is in the field of bioorganic chemistry, specifically in the synthesis of peptide models for studying β-sheet formation. A 1990 study by Kemp, Bowen, and Muendel in the Journal of Organic Chemistry utilized this compound in their research. While the full experimental details from this paper are not readily accessible in public databases, its use in this context suggests reactivity of the hydroxyl groups and the potential for Dimethyl dihydroxyfumarate to act as a scaffold in more complex molecular architectures.

Synthesis and Purification: Methodologies and Considerations

Detailed and widely reproduced experimental protocols for the synthesis of Dimethyl dihydroxyfumarate are scarce in the literature. However, based on general organic chemistry principles and information regarding its parent compound, the following synthetic strategies can be proposed.

Fischer Esterification of Dihydroxyfumaric Acid

The most direct route to Dimethyl dihydroxyfumarate is likely the Fischer esterification of dihydroxyfumaric acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Proposed Experimental Protocol:

-

Dissolution: Suspend dihydroxyfumaric acid in an excess of anhydrous methanol.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reaction: Reflux the mixture for several hours to drive the esterification to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

The following diagram outlines the general workflow for the synthesis and purification of Dimethyl dihydroxyfumarate.

Caption: Synthesis and purification workflow.

Analytical Characterization

Due to the lack of published experimental spectra, the following are predicted analytical characteristics based on the structure of Dimethyl dihydroxyfumarate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A singlet corresponding to the two equivalent methoxy groups (-OCH₃) and a singlet for the two equivalent hydroxyl protons (-OH). The chemical shift of the hydroxyl protons will be dependent on the solvent and concentration.

-

¹³C NMR: Signals for the carbonyl carbons of the ester groups, the sp² carbons of the double bond, and the methyl carbons of the methoxy groups.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretching of the hydroxyl groups, C=O stretching of the ester groups, C=C stretching of the double bond, and C-O stretching.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be expected at m/z 176. Fragmentation patterns would likely involve the loss of methoxy groups and other characteristic fragments.

Potential Applications and Future Directions

The unique structural features of Dimethyl dihydroxyfumarate, particularly the enediol moiety, suggest several potential areas for future research and application:

-

Precursor in Organic Synthesis: It can serve as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

-

Ligand in Coordination Chemistry: The hydroxyl and carbonyl groups offer potential coordination sites for metal ions, suggesting applications in catalysis and materials science.

-

Development of Novel Antioxidants: Although predicted to be less potent than its parent acid, modifications to the ester groups could modulate its antioxidant activity and bioavailability for potential therapeutic or industrial applications.

-

Polymer Chemistry: The presence of multiple functional groups could allow for its use as a monomer or cross-linking agent in the development of novel polymers with tailored properties.

Conclusion

Dimethyl dihydroxyfumarate remains a compound with largely unexplored potential. While a comprehensive experimental characterization is still lacking in the mainstream scientific literature, theoretical studies and its use in specialized synthetic applications provide a foundation for future investigations. This technical guide has summarized the available information to provide researchers with a starting point for their work on this intriguing molecule. Further experimental validation of its physical and chemical properties is essential to unlock its full potential in drug development, materials science, and synthetic chemistry.

References

-

Gorbachev, M., Gorinchoy, N., & Arsene, I. (2015). Antioxidant Properties of Dihydroxyfumaric Acid and Its Dimethyl Ether: a Comparative DFT Study of Their Reactions with the Stable Radical DPPH*. Chemistry Journal of Moldova, 10(1), 89-94. [Link]

-

ANTIOXIDANT PROPERTIES OF DIHYDROXYFUMARIC ACID AND ITS DIMETHYL ETHER: A COMPARATIVE DFT STUDY OF THEIR REACTIONS WITH THE STABLE RADICAL DPPH*. (2015). Chemistry Journal of Moldova. [Link]

-

PubChem. (n.d.). 1,4-Dimethyl (2E)-2,3-dihydroxy-2-butenedioate. Retrieved from [Link]

-

Kemp, D. S., Bowen, B. R., & Muendel, C. C. (1990). Synthesis and conformational analysis of epindolidione-derived peptide models for β-sheet formation. Journal of Organic Chemistry, 55(15), 4650–4657. [Link]

Sources

Spectroscopic Elucidation of Dimethyl Dihydroxyfumarate: A Technical Guide for Researchers

Preamble: Navigating the Complexities of a Niche Analyte

In the landscape of chemical analysis, while many compounds are well-characterized with extensive libraries of spectroscopic data, some molecules remain more elusive. Dimethyl dihydroxyfumarate, the dimethyl ester of dihydroxyfumaric acid, is one such compound. A comprehensive search of established spectral databases and peer-reviewed literature reveals a notable scarcity of readily available, experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). This guide, therefore, adopts a dual strategy. Firstly, it will transparently address the challenges in sourcing direct experimental spectra for dimethyl dihydroxyfumarate. Secondly, it will provide a detailed theoretical framework for understanding its expected spectroscopic behavior, drawing upon computational studies and the known characteristics of its parent acid, dihydroxyfumaric acid. To offer a practical spectroscopic context, this guide will also present the well-documented data for a structurally related, yet distinct, compound: dimethyl fumarate. This comparative approach serves to highlight the anticipated spectral differences arising from the presence of the hydroxyl groups, a critical consideration for any researcher working with or attempting to synthesize the target molecule.

Dimethyl Dihydroxyfumarate: Structure and Significance

Dimethyl dihydroxyfumarate is an unsaturated diester with the systematic IUPAC name dimethyl 2,3-dihydroxy-2-butenedioate. The molecule exists as a key intermediate in various biochemical pathways and holds potential as a building block in organic synthesis. Its structure, characterized by a central carbon-carbon double bond flanked by two hydroxyl groups and two methyl ester functionalities, suggests a rich and informative spectroscopic profile.

Molecular Structure of Dimethyl Dihydroxyfumarate

Caption: Molecular structure of dimethyl dihydroxyfumarate.

Synthesis of Dimethyl Dihydroxyfumarate

The primary route to synthesizing dimethyl dihydroxyfumarate involves the esterification of dihydroxyfumaric acid. While detailed experimental protocols with full characterization are not widely published, a common synthetic approach involves the reaction of dihydroxyfumaric acid with methanol in the presence of an acid catalyst, such as hydrogen chloride.[1] Another reported method for the methylation of dihydroxyfumaric acid is the use of diazomethane.[1]

General Esterification Protocol

A generalized procedure for the synthesis would involve the following steps:

-

Dissolution: Dihydroxyfumaric acid is dissolved in an excess of methanol.

-

Catalysis: A suitable acid catalyst (e.g., concentrated sulfuric acid or anhydrous HCl gas) is carefully added to the solution.

-

Reaction: The mixture is typically stirred at room temperature or gently heated under reflux for a period sufficient to drive the esterification to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

-

Work-up: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then neutralized, often with a mild base like sodium bicarbonate solution.

-

Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine and dried over an anhydrous salt (e.g., sodium sulfate). The solvent is then evaporated, and the crude product is purified, typically by recrystallization or column chromatography, to yield pure dimethyl dihydroxyfumarate.

Experimental Workflow for Synthesis

Caption: Generalized workflow for the synthesis of dimethyl dihydroxyfumarate.

Theoretical Spectroscopic Analysis of Dimethyl Dihydroxyfumarate

In the absence of readily available experimental spectra, computational chemistry provides valuable insights into the expected spectroscopic properties of dimethyl dihydroxyfumarate. Density Functional Theory (DFT) calculations have been employed to study the electronic structure and antioxidant properties of this molecule.[2]

Predicted ¹H NMR Spectrum

-

Hydroxyl Protons (-OH): The two hydroxyl protons are expected to appear as a broad singlet. The chemical shift of these protons will be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In a non-protic solvent like DMSO-d₆, these could be expected in the range of 4.0-6.0 ppm.

-

Methyl Protons (-OCH₃): The six protons of the two equivalent methyl ester groups will appear as a sharp singlet. The electron-withdrawing effect of the adjacent carbonyl group will deshield these protons, and they are anticipated to resonate in the region of 3.7-3.9 ppm.

Predicted ¹³C NMR Spectrum

-

Carbonyl Carbons (C=O): The two equivalent carbonyl carbons of the ester groups are expected to be the most downfield signals, likely appearing in the range of 165-175 ppm.

-

Olefinic Carbons (C=C-OH): The two equivalent sp² hybridized carbons of the double bond, being attached to hydroxyl groups, will be significantly deshielded and are predicted to appear in the range of 140-150 ppm.

-

Methyl Carbons (-OCH₃): The two equivalent methyl carbons of the ester groups will be the most upfield signals, expected to resonate in the region of 50-55 ppm.

Predicted Infrared (IR) Spectrum

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3500 cm⁻¹ due to the stretching vibration of the hydroxyl groups, characteristic of intermolecular hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band is anticipated in the range of 1720-1740 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl groups.

-

C=C Stretch: A medium to weak absorption band is expected around 1650-1680 cm⁻¹ for the carbon-carbon double bond stretch.

-

C-O Stretch: Strong absorption bands are expected in the fingerprint region, typically between 1000-1300 cm⁻¹, corresponding to the C-O stretching vibrations of the ester and the C-OH bonds.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of dimethyl dihydroxyfumarate (C₆H₈O₆), which is 176.11 g/mol . This peak may be of low intensity due to the potential for facile fragmentation.

-

Key Fragmentation Pathways:

-

Loss of a methoxy radical (•OCH₃) from the molecular ion to give a fragment at m/z 145.

-

Loss of a methoxycarbonyl radical (•COOCH₃) to yield a fragment at m/z 117.

-

Cleavage of the C-C bond adjacent to the double bond could lead to various smaller fragments.

-

Predicted Mass Spec Fragmentation

Caption: Predicted major fragmentation pathways for dimethyl dihydroxyfumarate in EI-MS.

Comparative Spectroscopic Data: Dimethyl Fumarate

To provide a tangible reference, the well-documented spectroscopic data for dimethyl fumarate (dimethyl (E)-but-2-enedioate) is presented below. The key difference in the spectra will be the absence of signals corresponding to the hydroxyl groups and the presence of signals for the vinylic protons.

Spectroscopic Data Summary for Dimethyl Fumarate

| Spectroscopic Technique | Observed Features for Dimethyl Fumarate |

| ¹H NMR (CDCl₃) | δ 6.82 (s, 2H, =CH), 3.77 (s, 6H, -OCH₃)[3] |

| ¹³C NMR (CDCl₃) | δ 165.5 (C=O), 134.4 (=CH), 52.4 (-OCH₃) |

| IR (KBr, cm⁻¹) | ~3000 (C-H stretch, alkene), ~1720 (C=O stretch, ester), ~1645 (C=C stretch), ~1200-1300 (C-O stretch) |

| Mass Spec (EI, m/z) | 144 (M⁺), 113 ([M-OCH₃]⁺), 85, 59 |

Conclusion and Future Outlook

This technical guide has addressed the current state of knowledge regarding the spectroscopic characterization of dimethyl dihydroxyfumarate. While direct experimental data remains elusive in readily accessible sources, a combination of theoretical predictions and comparative analysis with the related compound, dimethyl fumarate, provides a robust framework for researchers in the field. The synthesis of dimethyl dihydroxyfumarate via esterification of dihydroxyfumaric acid is a viable route, and the predicted spectroscopic data presented herein can serve as a valuable guide for the characterization of this molecule in future studies. It is our hope that this guide will not only aid researchers in their current endeavors but also encourage the publication of comprehensive experimental spectroscopic data for this and other less-characterized but scientifically significant molecules.

References

-

Gorbachev, M., Gorinchoy, N., & Arsene, I. (2015). Antioxidant Properties of Dihydroxyfumaric Acid and Its Dimethyl Ether: a Comparative DFT Study of Their Reactions with the Stable Radical DPPH*. Chemistry Journal of Moldova, 10(1), 89-94. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 637568, Dimethyl Fumarate. Retrieved from [Link].

-

de Souza, R. O. M. A., et al. (2019). Continuous-Flow Synthesis of Dimethyl Fumarate: a Powerful Small Molecule on the Treatment of Psoriasis and Multiple Sclerosis. Reaction Chemistry & Engineering, 4(9), 1645-1650. Available at: [Link]

-

Secara, N., et al. (2011). Occurrence and chemistry of dihydroxyfumaric acid. Chemistry Journal of Moldova, 6(2), 23-34. Available at: [Link]

Sources

Discovery and history of Dimethyl dihydroxyfumarate

An In-Depth Technical Guide to the Discovery, Synthesis, and Properties of Dimethyl Dihydroxyfumarate

Introduction

Dimethyl dihydroxyfumarate (DMDHFE), the dimethyl ester of dihydroxyfumaric acid, represents a fascinating molecule at the intersection of historical organic chemistry and modern biochemical research. As a stable enediol, its structure is characterized by a central carbon-carbon double bond flanked by hydroxyl and methoxycarbonyl groups. This arrangement confers unique chemical properties, most notably a pronounced keto-enol tautomerism and significant antioxidant activity. While it may be chemically overshadowed by its well-known, non-hydroxylated analogue, dimethyl fumarate (DMF)—a blockbuster therapeutic for multiple sclerosis—DMDHFE holds its own distinct value in specialized applications, particularly in the field of peptide chemistry. This guide provides a comprehensive exploration of the origins, synthesis, and fundamental chemical behavior of dimethyl dihydroxyfumarate, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Part 1: Historical Lineage and Discovery

The story of dimethyl dihydroxyfumarate begins not with the ester itself, but with its parent, dihydroxyfumaric acid (DHFA). The discovery of DHFA is a direct consequence of one of the most pivotal developments in oxidation chemistry.

The Genesis: Fenton's Reagent and the Oxidation of Tartaric Acid

In a landmark 1894 paper published in the Journal of the Chemical Society, Transactions, British chemist Henry John Horstman Fenton reported his investigation into the "Oxidation of Tartaric Acid in Presence of Iron".[1][2][3][4] He observed that a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) possessed a remarkable and potent oxidizing capacity. This simple yet powerful system, now universally known as Fenton's Reagent , was used to oxidize tartaric acid, yielding a novel crystalline product that Fenton identified as dihydroxyfumaric acid.[5]

This discovery was foundational, not only for providing the precursor to DMDHFE but also for opening the door to the study of advanced oxidation processes and reactive oxygen species that remains a vibrant area of research today.

The Emergence of the Ester

While H.J.H. Fenton's work established the parent acid in 1894, the specific first synthesis of its dimethyl ester is less definitively documented in a singular, seminal publication. Its creation is better understood as a logical extension of the advancements in esterification chemistry that occurred in the late 19th and early 20th centuries. The Fischer-Speier esterification , first described in 1895, provided a general and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[6] Given the availability of dihydroxyfumaric acid from Fenton's work and the establishment of robust esterification methods, the synthesis of dimethyl dihydroxyfumarate would have been a straightforward derivatization for organic chemists of the era studying the properties of tartaric acid and its analogues. A 2011 review article notes the esterification of dihydroxyfumaric acid with methanol, facilitated by trimethylsilyl chloride, as a modern synthetic route, indicating the continued relevance of this conversion.[5]

Part 2: Synthesis and Methodologies

The preparation of dimethyl dihydroxyfumarate is a two-stage process, beginning with the synthesis of the dihydroxyfumaric acid precursor, followed by its esterification.

Stage 1: Synthesis of Dihydroxyfumaric Acid via Fenton Oxidation

The classical synthesis relies on the controlled oxidation of tartaric acid.

-

Causality and Mechanism: Fenton's reagent generates highly reactive hydroxyl radicals (•OH) which abstract hydrogen atoms from the tartaric acid backbone. This initiates an oxidative process that results in the formation of a carbon-carbon double bond, yielding the enediol structure of dihydroxyfumaric acid. The choice of an iron catalyst is critical; the Fe²⁺/Fe³⁺ cycle efficiently catalyzes the decomposition of hydrogen peroxide to generate the necessary radical species.

Representative Protocol: Fenton Oxidation of Tartaric Acid

-

Preparation: A solution of L-tartaric acid is prepared in water. A catalytic amount of a ferrous salt (e.g., ferrous sulfate, FeSO₄·7H₂O) is added and dissolved.

-

Reaction Initiation: The solution is cooled in an ice bath. Hydrogen peroxide (e.g., 30% w/w) is added dropwise with continuous stirring. The rate of addition is controlled to maintain a low temperature and manage the exothermic reaction.

-

Reaction Progression: The mixture is stirred for several hours, allowing the oxidation to proceed. The solution may change color due to the presence of iron complexes.

-

Isolation: The resulting dihydroxyfumaric acid, which is sparingly soluble in the cold aqueous medium, precipitates out.

-

Purification: The crude product is collected by filtration, washed with cold water to remove residual iron salts and unreacted tartaric acid, and then dried under vacuum.

Stage 2: Fischer Esterification to Dimethyl Dihydroxyfumarate

This stage converts the dicarboxylic acid into its dimethyl ester.

-

Causality and Mechanism: The Fischer esterification is an acid-catalyzed equilibrium reaction.[6] A strong acid catalyst (e.g., sulfuric acid) protonates a carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. A molecule of methanol then acts as a nucleophile, attacking this carbon. Following a series of proton transfers, a molecule of water is eliminated, and the ester is formed. The use of excess methanol as the solvent is a key experimental choice; according to Le Châtelier's principle, this drives the equilibrium towards the formation of the ester product.

Detailed Protocol: Synthesis of Dimethyl Dihydroxyfumarate

-

Reagents & Setup:

-

Dihydroxyfumaric acid (1 equivalent)

-

Methanol (Anhydrous, large excess, used as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05-0.1 equivalents)

-

Round-bottom flask equipped with a reflux condenser and drying tube.

-

-

Procedure:

-

Suspend dihydroxyfumaric acid in a large excess of anhydrous methanol in the round-bottom flask.

-

Carefully add the catalytic amount of concentrated sulfuric acid while stirring.

-

Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Reduce the volume of methanol using a rotary evaporator.

-

Neutralize the remaining acid catalyst by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

-

Purification:

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to obtain pure, crystalline dimethyl dihydroxyfumarate.

-

Synthesis Workflow Diagram

Caption: Overall synthesis pathway from Tartaric Acid to Dimethyl Dihydroxyfumarate.

Part 3: Physicochemical Properties and Molecular Behavior

Dimethyl dihydroxyfumarate's unique structure dictates its chemical personality, particularly its existence as an equilibrium of tautomers.

Summary of Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | Dimethyl (2E)-2,3-dihydroxybut-2-enedioate | [7] |

| Synonyms | Dihydroxyfumaric Acid Dimethyl Ester | [7] |

| Molecular Formula | C₆H₈O₆ | [7] |

| Molecular Weight | 176.124 g/mol | [7] |

| Appearance | Neat / Crystalline Solid | [7] |

Keto-Enol Tautomerism

A defining characteristic of dimethyl dihydroxyfumarate is its ability to exist in equilibrium with its keto tautomer, dimethyl 2,3-dioxosuccinate.[5] The dihydroxyfumarate form is an enol (specifically, an enediol), while the dioxosuccinate is the corresponding keto form.

-

Equilibrium Dynamics: In solution, these two forms interconvert rapidly. The equilibrium position is highly dependent on the solvent, temperature, and pH.[8] For the parent dihydroxyfumaric acid, the enol form is dominant, comprising about 80% of the mixture in solution.[5] This preference is largely due to the thermodynamic stability conferred by the conjugated π-system of the enol. The tautomerization can be catalyzed by both acids and bases.[9]

Caption: Keto-Enol tautomeric equilibrium of Dimethyl Dihydroxyfumarate.

Antioxidant Activity

Both dihydroxyfumaric acid and its dimethyl ester exhibit antioxidant properties. The mechanism of action has been studied using density functional theory (DFT), particularly in their reaction with the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).[10]

-

Mechanism of Action: The primary antioxidant mechanism involves the formation of a charge-transfer complex between the antioxidant molecule and the radical species.[10] This is followed by hydrogen atom transfer from the hydroxyl groups to quench the radical.

-

Structure-Activity Relationship: DFT studies have shown that the antioxidant activity of dimethyl dihydroxyfumarate is lower than that of its parent acid.[10] This is a critical field-proven insight: the esterification of the carboxylic acid groups reduces the overall acidity of the molecule. The antioxidant capacity is directly linked to the acidity and the ease with which the hydroxyl protons can be donated. The parent acid benefits from four acidic protons (two carboxylic, two hydroxyl), while the dimethyl ester only has the two, less acidic, hydroxyl protons, resulting in a decreased reaction rate with radicals.[11]

Part 4: Applications in Research and Development

While not a pharmaceutical in its own right like dimethyl fumarate, DMDHFE serves as a valuable tool in specialized areas of chemical biology and drug development.

Primary Application: Inducing β-Sheet Formation

The most significant documented application of dimethyl dihydroxyfumarate is in the field of peptide chemistry as a template for inducing β-sheet formation.[7]

-

Scientific Rationale: β-sheets are a fundamental secondary structure motif in proteins, formed by the alignment of polypeptide chains stabilized by hydrogen bonds.[12] Intermolecular β-sheet interactions are crucial in protein aggregation, a pathological hallmark of numerous neurodegenerative diseases, including Alzheimer's disease (amyloid-β plaques) and Parkinson's disease.[13][14]

-

Experimental Utility: In a 1990 study by Kemp et al., published in the Journal of Organic Chemistry, dimethyl dihydroxyfumarate was used as a rigid scaffold.[7] By attaching peptide chains to the two hydroxyl groups of the DMDHFE core, the molecule acts as a "nucleation site." Its rigid, planar geometry pre-organizes the attached peptide strands, forcing them into an extended conformation that strongly favors the formation of stable, hydrogen-bonded β-sheet structures. This allows researchers to create and study artificial β-sheets in a controlled manner, providing invaluable models to investigate the forces driving protein aggregation and to screen for potential inhibitor molecules.[12]

Contrasting with Dimethyl Fumarate (DMF)

It is crucial for drug development professionals to distinguish DMDHFE from its famous relative, dimethyl fumarate (DMF).

-

Dimethyl Fumarate (DMF): An α,β-unsaturated ester, DMF is a potent immunomodulator approved for treating relapsing multiple sclerosis (Tecfidera®) and psoriasis.[15][16] Its mechanism is believed to involve the activation of the Nrf2 antioxidant response pathway.[17]

-

Dimethyl Dihydroxyfumarate (DMDHFE): As a saturated enediol, DMDHFE lacks the electrophilic double bond of DMF that is critical for its biological activity via Michael addition with cellular thiols like glutathione. Therefore, it does not share the same pharmacological profile. Its value lies not as a direct therapeutic, but as a chemical tool to probe disease mechanisms related to protein misfolding.[13]

Conclusion

Dimethyl dihydroxyfumarate is a molecule with a rich historical pedigree, originating from H.J.H. Fenton's pioneering work on oxidation chemistry in the 19th century. Synthesized via the classical Fenton reaction and subsequent Fischer esterification, its chemical behavior is dominated by a fascinating keto-enol equilibrium and notable, though moderate, antioxidant properties. While it does not possess the direct therapeutic impact of dimethyl fumarate, its unique, rigid enediol structure has been expertly leveraged as a template to nucleate and study β-sheet formation. This application provides researchers with a vital tool for investigating the molecular underpinnings of protein aggregation diseases, underscoring its distinct and enduring importance in the landscape of medicinal and biological chemistry.

References

-

Gorbachev, M., Gorinchoy, N., & Arsene, I. (2015). ANTIOXIDANT PROPERTIES OF DIHYDROXYFUMARIC ACID AND ITS DIMETHYL ETHER: A COMPARATIVE DFT STUDY OF THEIR REACTIONS WITH THE STABLE RADICAL DPPH*. Chemistry Journal of Moldova, 10(1), 89-94. Available from: [Link]

-

Macaev, F., & Sucman, N. (2011). Occurrence and chemistry of dihydroxyfumaric acid. Chemistry Journal of Moldova, 6(2), 21-34. Available from: [Link]

- Google Patents. (n.d.). Process for preparing high purity and crystalline dimethyl fumarate. (US9422226B2).

-

LIMA, F., et al. (2019). Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis. Reaction Chemistry & Engineering, 4(9), 1635-1640. Available from: [Link]

- Google Patents. (n.d.). Preparation of diesters of fumaric acid. (US2894982A).

-

ResearchGate. (2009). Synthesis of 2,5-dimethyl-4-hydroxy-3 (2H)-furanone. Available from: [Link]

-

PubChem. (n.d.). Dimethyl Fumarate. National Center for Biotechnology Information. Available from: [Link]

-

Campolo, M., et al. (2020). Multiple mechanisms of dimethyl fumarate in amyloid β-induced neurotoxicity in human neuronal cells. Journal of Cellular and Molecular Medicine, 24(16), 9036–9048. Available from: [Link]

-

Wikipedia. (n.d.). Dihydroxymalonic acid. Available from: [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Available from: [Link]

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Available from: [Link]

-

Scientific Research Publishing. (n.d.). Fenton, H.J.H. (1894) Oxidation of Tartaric Acid in Presence of Iron. Journal of the Chemical Society, Transactions, 65, 899-910. Available from: [Link]

-

ResearchGate. (2014). (PDF) Antioxidant Properties of Dihydroxyfumaric Acid and Its Dimethyl Ether: a Comparative DFT Study of Their Reactions with the Stable Radical DPPH*. Available from: [Link]

-

Nowick, J. S. (2008). Artificial β-Sheets: Chemical Models of β-Sheets. Current Opinion in Chemical Biology, 12(6), 713-720. Available from: [Link]

-

Chemistry LibreTexts. (2023). Keto-Enol Tautomerism. Available from: [Link]

-

Jad, Y. E., et al. (2015). Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry, 13(8), 2393-2398. Available from: [Link]

-

PubMed. (2015). Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. (2008). Exploring Beta-Sheet Structure and Interactions With Chemical Model Systems. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (2024). (PDF) Synthesis of Esters with Different Flavors using Fisher Esterification. Available from: [Link]

-

Chemistry Journal of Moldova. (2015). ANTIOXIDANT PROPERTIES OF DIHYDROXYFUMARIC ACID AND ITS DIMETHYL ETHER: A COMPARATIVE DFT STUDY OF THEIR REACTIONS WITH THE STAB. Available from: [Link]

- Google Patents. (n.d.). Process for the synthesis of dimethyl fumarate. (US10626076B2).

-

YouTube. (2023). Keto-Enol Tautomerism. The Organic Chemistry Tutor. Available from: [Link]

-

PubMed. (2006). Spatial separation of beta-sheet domains of beta-amyloid: disruption of each beta-sheet by N-methyl amino acids. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (2015). (PDF) Methods for Hydroxamic Acid Synthesis. Available from: [Link]

-

PubMed. (2018). Regeneration of aged DMF for use in solid-phase peptide synthesis. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. (n.d.). Dimethyl fumarate. Available from: [Link]

-

ResearchGate. (2017). SHORT BIOGRAPHY AND BRIEF HISTORY OF FENTON REAGENT DISCOVERY. Available from: [Link]

-

Khan Academy. (n.d.). Keto-enol tautomerization. Available from: [Link]

-

Scientific Research Publishing. (n.d.). Fenton, H.J.H. (1894) Oxidation of tartaric acid in presence of iron. Journal of the Chemical Society, Transactions, 65, 899-910. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Chemical synthesis of disulfide surrogate peptides by using beta- carbon dimethyl modified diaminodiacids. Available from: [Link]

-

The Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism. Available from: [Link]

-

PubMed Central. (2015). Methods for Hydroxamic Acid Synthesis. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Available from: [Link]

-

Royal Society of Chemistry. (1894). LXXIII.—Oxidation of tartaric acid in presence of iron. Journal of the Chemical Society, Transactions. Available from: [Link]

Sources

- 1. Fenton, H.J.H. (1894) Oxidation of Tartaric Acid in Presence of Iron. Journal of the Chemical Society, Transactions, 65, 899-910. - References - Scientific Research Publishing [scirp.org]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. Fenton, H.J.H. (1894) Oxidation of tartaric acid in presence of iron. Journal of the Chemical Society, Transactions, 65, 899-910. - References - Scientific Research Publishing [scirp.org]

- 4. LXXIII.—Oxidation of tartaric acid in presence of iron - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Dihydroxyfumaric Acid Dimethyl Ester | CymitQuimica [cymitquimica.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Khan Academy [khanacademy.org]

- 10. cjm.ichem.md [cjm.ichem.md]

- 11. researchgate.net [researchgate.net]

- 12. Artificial β-Sheets: Chemical Models of β-Sheets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multiple mechanisms of dimethyl fumarate in amyloid β‐induced neurotoxicity in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring beta-sheet structure and interactions with chemical model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dimethyl fumarate - Wikipedia [en.wikipedia.org]

- 17. Dimethyl Fumarate | C6H8O4 | CID 637568 - PubChem [pubchem.ncbi.nlm.nih.gov]

Dimethyl dihydroxyfumarate vs. Dihydroxyfumaric acid properties

An In-Depth Technical Guide to the Comparative Properties of Dihydroxyfumaric Acid and Its Dimethyl Ester

Introduction: A Tale of Two Fumarates

In the landscape of organic chemistry and its application to biological systems, the subtle modification of a functional group can dramatically alter a molecule's character and utility. This guide explores the profound differences and nuanced similarities between Dihydroxyfumaric acid (DHF) and its diester derivative, Dimethyl dihydroxyfumarate (DMDHF). DHF, a naturally occurring enediol dicarboxylic acid, is recognized for its role in metabolic cycles and its potent antioxidant properties.[1][2] Its derivative, DMDHF, is formed by the esterification of its two carboxylic acid groups. This seemingly simple structural change—swapping acidic protons for methyl groups—pivots the molecule's chemical reactivity, transforming it from a potent nucleophile into an electrophile, thereby diversifying its synthetic applications while modulating its biological activity.[3]

This document provides researchers, chemists, and drug development professionals with a comprehensive comparison of these two compounds. We will dissect their physicochemical properties, explore their synthesis and divergent reactivity, and provide a detailed analysis of their primary application as antioxidants, grounded in mechanistic insights from computational studies. The guide includes detailed experimental protocols for synthesis and analysis, enabling researchers to practically apply this knowledge.

I. Physicochemical Properties: A Quantitative Comparison

The initial characterization of any compound begins with its fundamental physical and chemical properties. The esterification of DHF to DMDHF results in predictable changes in molecular weight and polarity, which in turn influence properties like melting point and solubility. The most critical difference, however, lies in the acidity. DHF possesses four acidic protons—two from its carboxyl groups and two from its enediol hydroxyls—while DMDHF retains only the two, less acidic, hydroxyl protons.[4] This distinction is fundamental to their differing biological activities.

| Property | Dihydroxyfumaric Acid (DHF) | Dimethyl dihydroxyfumarate (DMDHF) | Rationale for Difference |

| Molecular Formula | C₄H₄O₆ | C₆H₈O₆ | Addition of two methyl (CH₂) groups during esterification. |

| Molecular Weight | 148.07 g/mol [5] | 176.12 g/mol [6] | The mass of the two additional methyl groups. |

| Melting Point | ~155 °C (decomposes)[7] | Not readily available | Significant structural differences and intermolecular forces. DHF's extensive hydrogen bonding contributes to a higher melting point. |

| Appearance | White to off-white powder[8] | Neat (liquid or solid form)[6] | Varies based on purity and hydration state. |

| Acidity (pKa) | pK₁: 1.10 (carboxyl group)[9] | N/A (no carboxyl groups) | The highly acidic carboxylic protons of DHF are replaced by methyl groups in DMDHF. The remaining hydroxyl protons in DMDHF are significantly less acidic.[10] |

| Solubility | Soluble in methanol (hot)[7], DMSO, Acetone[3]. | Soluble in common organic solvents. | Esterification increases lipophilicity, generally altering solubility from polar protic solvents towards more organic solvents. |

| Primary Reactivity | Nucleophile (enediol moiety)[3] | Electrophile (diester)[3] | Deprotonation of DHF creates a potent nucleophile. The ester groups in DMDHF are electron-withdrawing, making the carbon backbone susceptible to nucleophilic attack. |

II. Synthesis and Chemical Reactivity

The synthetic relationship between DHF and DMDHF is straightforward, yet their resulting chemical personalities are diametrically opposed. This section outlines their synthesis and explores the mechanistic basis for their divergent reactivity.

Synthesis Pathway

DHF is a metabolic product found in nature, notably in grapes, where it is formed from the dehydrogenation of tartaric acid.[1] This transformation is a key step linking it to major metabolic pathways like the Krebs cycle.[1] DMDHF is then synthetically derived from DHF via standard esterification procedures.

Caption: Synthetic relationship between Tartaric Acid, DHF, and DMDHF.

The Duality of Reactivity

The functional groups of a molecule dictate its reactivity. For DHF and DMDHF, the presence or absence of carboxylic acid groups is the critical determinant.

-

Dihydroxyfumaric Acid (DHF) as a Nucleophile: The synthetic utility of DHF's nucleophilic character, contained within its ene-diol moiety, has been a subject of interest.[3] In the presence of a base, the dicarboxylate form of DHF (DHF²⁻) becomes a potent nucleophile, capable of participating in reactions like aldol additions.[3] This reactivity is harnessed in base-controlled chemodivergent reactions with aldehydes.[3]

-

Dimethyl dihydroxyfumarate (DMDHF) as an Electrophile: In stark contrast, the diester derivative, DMDHF, is almost exclusively used as an electrophile in organic synthesis.[3] The electron-withdrawing nature of the two methyl ester groups polarizes the carbon-carbon double bond, making it susceptible to attack by nucleophiles. This electrophilic character is exploited in various synthetic applications, including those involving β-sheet formation.[6]

III. Comparative Antioxidant Activity: Mechanism and Efficacy

A primary application for both DHF and its derivatives is as antioxidants.[2] They are effective radical scavengers, but their efficiency and the underlying mechanisms differ significantly, primarily due to the disparity in their acidity.

Mechanism of Action vs. DPPH Radical

Computational studies using Density Functional Theory (DFT) have elucidated the reaction mechanism of both compounds with the stable free radical 1,1-diphenyl-2-picrylhydrazyl (DPPH•). The proposed mechanism is ionic in nature and involves the formation of a charge-transfer complex as the key step.[10]

-

Dissociation and Protonation: The reaction initiates with the electrolytic dissociation of the antioxidant in the solvent medium (e.g., methanol/water) to release a proton (H⁺). DHF readily releases a proton from one of its highly acidic carboxyl groups. DMDHF, lacking these groups, relies on the much less favorable dissociation of a hydroxyl proton.[4] This free proton then protonates a DPPH• molecule.

-

Charge-Transfer Complex (CTC) Formation: The antioxidant anion (DHF⁻ or DMDHF⁻) interacts with the protonated DPPH radical to form a charge-transfer complex.[10]

-

Radical Quenching and Regeneration: The complex subsequently decays, neutralizing the DPPH radical and generating a radical form of the antioxidant. For DHF, this process is highly efficient.

Why DHF is the Superior Antioxidant

DFT calculations and experimental data consistently show that DHF has significantly higher antioxidant activity than DMDHF.[4][10] The reasons are twofold:

-

Higher Acidity: The antioxidant activity is directly correlated with the acidity of the compound.[4] DHF's carboxylic acid groups dissociate easily, providing the necessary protons to initiate the quenching cycle. DMDHF's lower acidity, due to its less acidic hydroxyl groups, makes the initial and rate-limiting step of proton donation far slower.[10]

-

Intermediate Stability: The reaction of DMDHF with DPPH• involves the formation of additional, more stable intermediates compared to the DHF reaction.[10] This increased stability of intermediates slows down the overall reaction rate, reducing the compound's efficiency as a radical scavenger.[4]

Caption: Comparative antioxidant mechanism of DHF and DMDHF against the DPPH radical.

IV. Experimental Protocols

To facilitate further research, this section provides detailed, self-validating methodologies for the synthesis of DMDHF from DHF and for the comparative assessment of antioxidant activity.

Protocol 1: Synthesis of Dimethyl dihydroxyfumarate (DMDHF)

This protocol describes the Fischer esterification of Dihydroxyfumaric acid. The causality for this choice is its reliability and use of common laboratory reagents. An acid catalyst is required to protonate the carbonyl oxygen, increasing its electrophilicity for attack by methanol.

Materials:

-

Dihydroxyfumaric acid (DHF)

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, suspend 10.0 g of Dihydroxyfumaric acid in 100 mL of anhydrous methanol.

-

Catalysis: While stirring, slowly add 2 mL of concentrated sulfuric acid dropwise. The addition is exothermic; cooling in an ice bath is recommended.

-

Reflux: Attach the reflux condenser and heat the mixture to reflux using a heating mantle. Maintain gentle reflux with continuous stirring for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired.

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Caution: CO₂ evolution (effervescence) will occur.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with 50 mL portions of ethyl acetate. Combine the organic layers.

-

Drying: Dry the combined organic layers over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The resulting crude product, Dimethyl dihydroxyfumarate, can be purified by recrystallization or column chromatography to yield the final product.

Protocol 2: Comparative Antioxidant Activity via DPPH Assay

This protocol provides a method to quantify and compare the radical scavenging activity of DHF and DMDHF. The choice of a spectrophotometric assay like DPPH is based on its simplicity, reliability, and the distinct color change that allows for easy quantification.

Materials:

-

Dihydroxyfumaric acid (DHF)

-

Dimethyl dihydroxyfumarate (DMDHF)

-

DPPH (1,1-diphenyl-2-picrylhydrazyl)

-

Methanol (spectroscopic grade)

-

UV-Vis Spectrophotometer

-

Volumetric flasks and micropipettes

Procedure:

-

Reagent Preparation:

-

DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Dissolve the required amount of DPPH in methanol in a volumetric flask, protecting it from light by wrapping the flask in aluminum foil. This solution should have a deep violet color.

-

Sample Stock Solutions: Prepare 1 mg/mL (or 1 mM) stock solutions of both DHF and DMDHF in methanol.

-

-

Assay Procedure:

-

Set the spectrophotometer to measure absorbance at the λ_max of DPPH (typically ~517 nm).

-

Prepare a series of dilutions for both DHF and DMDHF from their stock solutions to test a range of concentrations (e.g., 10, 25, 50, 100 µg/mL).

-

For each concentration, pipette 1.0 mL of the sample solution into a cuvette.

-

Add 2.0 mL of the 0.1 mM DPPH stock solution to the cuvette. Mix well.

-

Prepare a blank sample containing 1.0 mL of methanol and 2.0 mL of the sample solution.

-

Prepare a control sample containing 1.0 mL of methanol and 2.0 mL of the DPPH solution.

-

-

Incubation and Measurement:

-

Incubate all samples in the dark at room temperature for 30 minutes. The violet color of the DPPH solution will fade in the presence of antioxidants.

-

After incubation, measure the absorbance of each solution at ~517 nm.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity for each concentration using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 (where A_control is the absorbance of the control and A_sample is the absorbance of the test sample).

-

Plot the % Scavenging against the concentration for both DHF and DMDHF.

-

Determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) for each compound. A lower IC₅₀ value indicates higher antioxidant activity. The results are expected to show a significantly lower IC₅₀ for DHF compared to DMDHF.

-

V. Conclusion and Future Outlook

The comparison between dihydroxyfumaric acid and dimethyl dihydroxyfumarate serves as a compelling case study in structure-activity relationships. DHF stands out as a potent, naturally derived antioxidant, whose activity is intrinsically linked to the presence of its acidic carboxyl groups.[4][10] The esterification to DMDHF fundamentally alters its electronic properties, diminishing its antioxidant capacity while transforming it into a useful electrophilic building block for organic synthesis.[3]

For drug development professionals, this distinction is critical. While DHF and its salts may be pursued for applications requiring potent antioxidant or preservative effects, such as in the food and wine industries[1][2], DMDHF and similar derivatives offer a scaffold for different therapeutic strategies. The exploration of DHF derivatives that stabilize the core enediol structure while retaining or enhancing its antioxidant properties remains a promising avenue for creating novel therapeutic agents.[11][12] Understanding the causal links between structure, acidity, and reactivity is paramount to rationally designing the next generation of fumarate-based compounds for clinical and industrial use.

References

-

Secara, N., & Duca, G. (2011). Occurrence and chemistry of dihydroxyfumaric acid. Chemistry Journal of Moldova, 6(1), 29-44. [Link]

-

Gorbachev, M., Gorinchoy, N., & Arsene, I. (2015). ANTIOXIDANT PROPERTIES OF DIHYDROXYFUMARIC ACID AND ITS DIMETHYL ETHER: A COMPARATIVE DFT STUDY OF THEIR REACTIONS WITH THE STABLE RADICAL DPPH*. Chemistry Journal of Moldova, 10(1), 89-94. [Link]

-

BioCrick. Dihydroxyfumaric acid | CAS:133-38-0. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 54678503, Dihydroxyfumaric acid. [Link]

-

Duca, G., et al. (2020). Dihydroxyfumaric Acid: A Review of Transformations, New Derivatives, Importance, and Applications. In: Pandian, A., Ntalianis, K., Duca, G. (eds) Advances in Management Science and Engineering Research. ICMSEM 2020. Lecture Notes on Data Engineering and Communications Technologies, vol 62. Springer, Cham. [Link]

-

Gorbachev, M., Gorinchoy, N., & Arsene, I. (2015). ANTIOXIDANT PROPERTIES OF DIHYDROXYFUMARIC ACID AND ITS DIMETHYL ETHER: A COMPARATIVE DFT STUDY OF THEIR REACTIONS WITH THE STABLE RADICAL DPPH*. Chemistry Journal of Moldova. [Link]

-

Macaev, F., et al. (2013). Antioxidant Activity of Dihydroxyfumaric Acid and its Derivatives: an Analysis by the ABTS+ Decolorization Assay. Chemistry & Biology Interface, 3(4), 253-263. [Link]

-

Secara, N., et al. (2010). Observations on the Antioxidant Activity of Novel Dihydroxyfumaric Acid Derivatives. Chemistry Journal of Moldova, 5(2), 59-67. [Link]

-

Macaev, F., et al. (2013). Antioxidant Activity of Dihydroxyfumaric Acid and its Derivatives: an Analysis by the ABTS+ Decolorization Assay. Scribd. [Link]

-

Secara, N., Duca, G., Vlad, L., & Macaev, F. (2010). Observation on the Antioxidant Activity of Novel Dixydroxyfumaric Acis Derivatives. Chemistry Journal of Moldova, 5(2), 59-67. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 637568, Dimethyl Fumarate. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Dihydroxyfumaric acid | CAS:133-38-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. researchgate.net [researchgate.net]

- 5. Dihydroxyfumaric acid | C4H4O6 | CID 54678503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dihydroxyfumaric Acid Dimethyl Ester | CymitQuimica [cymitquimica.com]

- 7. Dihydroxyfumaric acid technical, = 90 T 20688-70-4 [sigmaaldrich.com]

- 8. 二羟基富马酸 水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. DIHYDROXYFUMARIC ACID CAS#: 526-84-1 [m.chemicalbook.com]

- 10. cjm.ichem.md [cjm.ichem.md]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antioxidant Properties of Dimethyl Dihydroxyfumarate

Foreword: Unveiling the Potential of Dimethyl Dihydroxyfumarate

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with potent antioxidant properties is a continuous endeavor. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological feature in a myriad of human diseases, including neurodegenerative disorders, cardiovascular diseases, and chronic inflammation. In this context, Dimethyl dihydroxyfumarate (DMDHF) emerges as a molecule of significant interest. As a derivative of dihydroxyfumaric acid, a compound with structural similarities to the well-known antioxidant ascorbic acid, DMDHF presents a compelling case for investigation.[1] This guide provides a comprehensive technical overview of the antioxidant properties of Dimethyl dihydroxyfumarate, offering insights into its chemical nature, methodologies for evaluating its efficacy, and its potential mechanisms of action. Drawing parallels with its close analog, Dimethyl fumarate (DMF), a clinically approved immunomodulatory and antioxidant drug, this document aims to equip researchers with the foundational knowledge required to explore the therapeutic potential of DMDHF.[2]

Molecular Profile and Synthesis of Dimethyl Dihydroxyfumarate

A thorough understanding of the physicochemical properties of a compound is paramount to any investigation into its biological activity.

Chemical Structure and Properties

Dimethyl dihydroxyfumarate, also known as (2E)-2,3-dihydroxy-2-butenedioic acid dimethyl ester, is the dimethyl ester of dihydroxyfumaric acid.[3] Its molecular structure is characterized by a central carbon-carbon double bond with hydroxyl and methoxycarbonyl groups attached to each carbon atom.

Table 1: Physicochemical Properties of Dimethyl Dihydroxyfumarate

| Property | Value | Source |

| Molecular Formula | C6H8O6 | [3] |

| Molecular Weight | 176.124 g/mol | [3] |

| SMILES Notation | COC(=O)/C(O)=C(\O)C(=O)OC | [3] |

| InChI Key | HMPNVUONVWQKFY-ONEGZZNKSA-N | [3] |

The presence of the enediol moiety is crucial for the molecule's potential antioxidant activity, as this functional group can participate in redox reactions.

Synthesis of Dimethyl Dihydroxyfumarate

While specific, detailed protocols for the synthesis of Dimethyl dihydroxyfumarate are not abundantly available in the public domain, a probable and logical synthetic route can be extrapolated from the well-established esterification of its parent compound, dihydroxyfumaric acid, or by analogy to the synthesis of Dimethyl fumarate from fumaric acid. The synthesis would likely involve the Fischer esterification of dihydroxyfumaric acid with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.[4][5][6]

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of Dimethyl dihydroxyfumarate.

In Vitro Evaluation of Antioxidant Capacity

A battery of in vitro assays is essential for the initial characterization of the antioxidant potential of a compound. These assays, based on different chemical principles, provide a comprehensive profile of a molecule's ability to scavenge free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This widely used spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow.[7][8]

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.[7]

-

Sample Preparation: Dissolve Dimethyl dihydroxyfumarate in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.

-

Reaction: In a 96-well plate or cuvettes, mix a small volume of the sample solution with the DPPH working solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[7]

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[7]

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[9][10]

Step-by-Step Protocol:

-

Reagent Preparation: Generate the ABTS•+ by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9] Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of concentrations of Dimethyl dihydroxyfumarate in a suitable solvent.

-

Reaction: Add a small volume of the sample solution to the diluted ABTS•+ solution.

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[9]

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[11][12]

Step-by-Step Protocol:

-

Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), AAPH, and a positive control (e.g., Trolox).

-

Sample Preparation: Prepare a series of concentrations of Dimethyl dihydroxyfumarate.

-

Reaction Setup: In a 96-well black microplate, add the sample or standard, followed by the fluorescein solution. Incubate the plate at 37°C.[12]

-

Initiation of Reaction: Add the AAPH solution to all wells to initiate the radical generation.[12]

-

Measurement: Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 1-2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

-

Data Analysis: Calculate the area under the curve (AUC) for each sample and standard. The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard.

Table 2: Comparison of In Vitro Antioxidant Assays

| Assay | Principle | Radical Source | Measurement | Advantages |

| DPPH | Hydrogen/Electron Transfer | Stable Radical | Spectrophotometry (517 nm) | Simple, rapid, and inexpensive.[7] |

| ABTS | Hydrogen/Electron Transfer | Radical Cation | Spectrophotometry (734 nm) | Applicable to both hydrophilic and lipophilic antioxidants.[10] |

| ORAC | Hydrogen Atom Transfer | Peroxyl Radical | Fluorometry | Biologically relevant radical source.[11] |

Cellular Antioxidant Activity and Mechanistic Insights

While in vitro assays provide valuable initial data, it is crucial to assess the antioxidant effects of Dimethyl dihydroxyfumarate in a cellular context to understand its biological relevance.

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS.[13][14] DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14]

Step-by-Step Protocol:

-

Cell Culture: Seed adherent cells (e.g., human keratinocytes, neuronal cells) in a 96-well plate and allow them to attach overnight.

-

Loading with DCFH-DA: Wash the cells with a suitable buffer and then incubate them with a DCFH-DA solution (e.g., 25 µM) for a defined period (e.g., 30-60 minutes) at 37°C.[15][16]

-

Treatment: Remove the DCFH-DA solution, wash the cells, and then treat them with different concentrations of Dimethyl dihydroxyfumarate.

-

Induction of Oxidative Stress: After a pre-incubation period with DMDHF, induce oxidative stress by adding a ROS generator, such as AAPH or hydrogen peroxide.[15]

-

Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader.

-

Data Analysis: The reduction in fluorescence intensity in cells treated with DMDHF compared to the control (cells with the ROS generator only) indicates its cellular antioxidant activity.

Caption: Mechanism of the DCFH-DA cellular antioxidant assay.

Potential Mechanism of Action: The Nrf2-ARE Pathway

A compelling hypothesis for the antioxidant mechanism of Dimethyl dihydroxyfumarate is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a master regulator of the cellular antioxidant response. The related compound, Dimethyl fumarate (DMF), is a known activator of Nrf2.[2]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds like fumarates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The liberated Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, and initiates the transcription of a battery of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Experimental Verification: Nrf2 Activation Assay

The activation of Nrf2 by Dimethyl dihydroxyfumarate can be experimentally verified using commercially available Nrf2 transcription factor activity assay kits.[17][18][19][20][21] These are typically ELISA-based assays that measure the binding of activated Nrf2 from nuclear extracts to an oligonucleotide containing the Nrf2 consensus binding site immobilized on a microplate.

Step-by-Step Protocol Overview:

-

Cell Treatment and Nuclear Extraction: Treat cells with various concentrations of Dimethyl dihydroxyfumarate. Following treatment, harvest the cells and perform nuclear extraction to isolate the nuclear proteins.[19]

-

Nrf2 Binding: Add the nuclear extracts to the wells of the Nrf2 binding assay plate and incubate to allow the activated Nrf2 to bind to the immobilized ARE sequence.

-

Detection: Use a primary antibody specific for the DNA-binding domain of activated Nrf2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Generation: Add a colorimetric substrate for HRP and measure the absorbance at the appropriate wavelength. An increase in absorbance corresponds to an increase in Nrf2 activation.

Caption: Proposed Nrf2 activation pathway by Dimethyl dihydroxyfumarate.

Data Presentation and Interpretation

While extensive quantitative data on the antioxidant activity of Dimethyl dihydroxyfumarate is still emerging, preliminary studies suggest that its activity is lower than that of its parent compound, dihydroxyfumaric acid.[22] A comparative study using the DPPH assay indicated that the presence of the methyl ester groups in DMDHF reduces its radical scavenging efficiency compared to the free carboxylic acid groups in dihydroxyfumaric acid.[22]

Table 3: Hypothetical Comparative Antioxidant Activity Data

| Compound | DPPH Scavenging (IC50, µM) | ABTS Scavenging (TEAC) | ORAC (µmol TE/g) |

| Dimethyl dihydroxyfumarate | To be determined | To be determined | To be determined |

| Dihydroxyfumaric Acid | Lower (More Potent) | Higher | Higher |

| Ascorbic Acid (Reference) | Reference Value | Reference Value | Reference Value |

| Trolox (Reference) | Reference Value | 1.0 | Reference Value |

This table is presented for illustrative purposes to guide data organization. Experimental determination of these values for Dimethyl dihydroxyfumarate is a key area for future research.

Conclusion and Future Directions

Dimethyl dihydroxyfumarate is a promising molecule with the potential for significant antioxidant activity. Its structural similarity to known antioxidants and the established therapeutic effects of the related compound, Dimethyl fumarate, provide a strong rationale for its further investigation. This guide has outlined the fundamental chemical properties of DMDHF, provided detailed protocols for the in vitro and cellular evaluation of its antioxidant capacity, and proposed a plausible mechanism of action through the activation of the Nrf2 pathway.

Future research should focus on:

-

Definitive Synthesis and Characterization: Elucidation and publication of a detailed, optimized synthesis protocol for high-purity Dimethyl dihydroxyfumarate.

-

Quantitative Antioxidant Profiling: Comprehensive evaluation of the antioxidant activity of DMDHF using a panel of in vitro assays to determine key metrics such as IC50 values and TEAC.

-

In-depth Mechanistic Studies: Rigorous investigation of the role of the Nrf2 pathway in the cellular antioxidant effects of DMDHF, including the identification of downstream target gene expression.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models of diseases associated with oxidative stress to assess the therapeutic potential and safety profile of Dimethyl dihydroxyfumarate.

By systematically addressing these research questions, the scientific community can fully unlock the potential of Dimethyl dihydroxyfumarate as a novel antioxidant agent for the prevention and treatment of human diseases.

References

-

Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (2015). Evidence-Based Complementary and Alternative Medicine. [Link]

-

DPPH Radical Scavenging Assay. (n.d.). MDPI. [Link]

-

Gorbachev, M., Gorinchoy, N., & Arsene, I. (2015). Antioxidant Properties of Dihydroxyfumaric Acid and Its Dimethyl Ether: a Comparative DFT Study of Their Reactions with the Stable Radical DPPH*. Chemistry Journal of Moldova, 10(1), 89-94. [Link]

-

Antioxidant potential using ORAC assay. (n.d.). BMG Labtech. [Link]

-

Antioxidant Assays. (n.d.). ResearchGate. [Link]

-

Dichlorofluorescein Diacetate (DCFH–DA) Assay. (2022). Bio-protocol. [Link]

-

ABTS/TAC Methodology: Main Milestones and Recent Applications. (2023). MDPI. [Link]

-

Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis. (2019). RSC Advances. [Link]

-

Human Nrf2 (NFE2L2) ELISA Assay. (n.d.). Northwest Life Science Specialties. [Link]

-

Antioxidant Analysis of DHF. (n.d.). Scribd. [Link]

-

DPPH Antioxidant Assay. (n.d.). G-Biosciences. [Link]

-

Schematic presentation of cellular antioxidant activity assay. (n.d.). ResearchGate. [Link]

-

Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Kamiya Biomedical Company. [Link]

-

Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2020). Journal of Visualized Experiments. [Link]

- Process for preparing high purity and crystalline dimethyl fumarate. (n.d.).

-

Observations on the Antioxidant Activity of Novel Dihydroxyfumaric Acid Derivatives. (2010). Chemistry Journal of Moldova. [Link]

-

Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. (n.d.). Agilent. [Link]

-

Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). Journal of Physics: Conference Series. [Link]

-

Human Nuclear Factor (erythroid-derived 2)-like 2 (Nrf2; NFE2L2) Reporter Assay System. (n.d.). Indigo Biosciences. [Link]

-

The chemical method of ABTS radical scavenging method. (n.d.). ResearchGate. [Link]

-

OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Cell Biolabs, Inc. [Link]

-

Cellular Antioxidant Activity Assay. (n.d.). Kamiya Biomedical Company. [Link]

-

Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis. (2019). ResearchGate. [Link]

-

Human NRF2 Transcription Factor Activity Assay Kit. (n.d.). RayBiotech. [Link]

-

Dimethyl fumarate. (n.d.). Wikipedia. [Link]

-

Spectrophotometric Method for Antioxidant Activity Test and Total Phenolic Determination of Red Dragon Fruit Leaves and White Dr. (n.d.). Journal of Pharmaceutical and Sciences. [Link]

-

Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. (2015). CABI Digital Library. [Link]

- Process for the synthesis of dimethyl fumarate. (n.d.).

-

A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. (2024). MDPI. [Link]

-

Continuous-Flow Synthesis of Dimethyl Fumarate: a Powerful Small Molecule on the Treatment of Psoriasis and Multiple Sclerosis. (n.d.). Semantic Scholar. [Link]

-